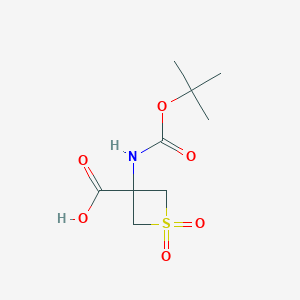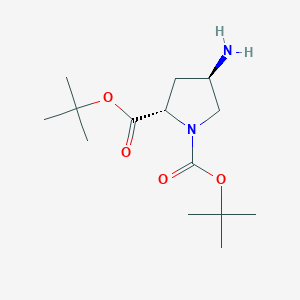![molecular formula C20H12N2O2 B8236376 2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B8236376.png)
2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
概要
説明
2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by a rigid-rod structure that contributes to its stability and efficiency in different reactions .
準備方法
The synthesis of 2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,6-diphenylbenzene-1,4-diamine with oxalic acid in the presence of a dehydrating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
化学反応の分析
2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.
科学的研究の応用
2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in biological assays and studies.
Industry: Its stability and efficiency make it valuable in the production of advanced materials and chemicals.
作用機序
The mechanism of action of 2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) involves its interaction with specific molecular targets and pathways. The compound’s rigid-rod structure allows it to interact efficiently with other molecules, facilitating various chemical reactions and processes .
類似化合物との比較
2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) can be compared with other similar compounds such as:
2,6-Diphenylbenzo[1,2-d4,5-d’]bis(thiazole): Known for its nonlinear optical properties.
4,8-Bis(3,5-di(pyridin-3-yl)phenyl)-2,6-dimethylbenzo[1,2-d4,5-d’]bis(oxazole): Exhibits high thermal stability and electron-transport properties.
4,8-Bis(4-yl-triphenylphosphine oxide)-2,6-dimethylbenzo[1,2-d4,5-d’]bis(oxazole): Used in the development of advanced electronic materials.
These comparisons highlight the unique properties and applications of 2,6-Diphenylbenzo[1,2-d:4,5-d’]bis(oxazole) in various scientific fields.
特性
IUPAC Name |
2,6-diphenyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O2/c1-3-7-13(8-4-1)19-21-15-11-18-16(12-17(15)23-19)22-20(24-18)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLMMJIVVDXJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3O2)N=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8236318.png)
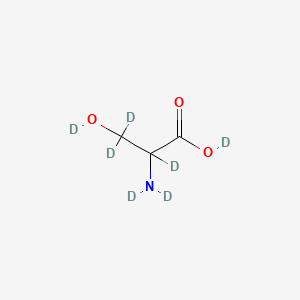
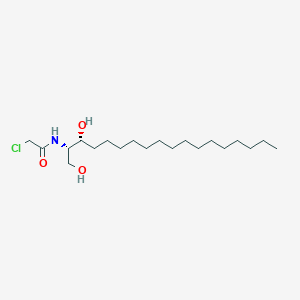
![2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate](/img/structure/B8236322.png)

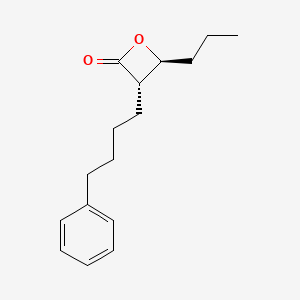
![methyl (4R)-4-[(3S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8236349.png)



